molecular formula H5NO B032923 Ammoninum-d4 Deuteroxide CAS No. 12168-30-8

Ammoninum-d4 Deuteroxide

Cat. No. B032923
Key on ui cas rn: 12168-30-8
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Patent
US08541411B2

Procedure details

A mixture of 4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine (210 mg), iron powder (56 mg) and FeSO4 (152 mg) in ethanol (25 mL) and H2O (25 mL) was stirred at reflux temperature for 3 h. When TLC showed consumption of all starting material, the mixture was cooled to room temperature and filtered. The filtrate was concentrated in-vacuo and the residue was then purified by silica gel chromatography eluted with MeOH:DCM:NH3.H2O=1:60:0.5% to afford the desired product as a yellow solid (137 mg, 70%). 1H NMR (300 MHz, DMSO-d6) δ ppm 2.32 (s, 1H), 2.94 (t, 4H, J=4.8 Hz), 3.68 (t, 4H, J=4.8 Hz), 5.16 (br, s, 2H), 5.40 (s, 2H), 6.09 (d, 1H, J=1.8 Hz), 6.13 (d, 1H, J=1.8 Hz), 6.32 (dd, 1H, J=1.5, 7.5 Hz), 7.25 (t, 1H, J=7.5 Hz), 7.58 (dd, 1H, J=1.5, 7.5 Hz); LC-MS: m/e=391 [M+1]+.
Name
4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([N:17]3[CH2:22][CH2:21][O:20][CH2:19][CH2:18]3)[CH:12]=[C:13]([N+:14]([O-])=[O:15])[C:8]=2[N:7]=[C:6]1[CH3:23]>C(O)C.O.[Fe]>[NH3:5].[OH2:15].[Cl:1][C:2]1[C:27]([Cl:28])=[CH:26][CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([N:17]3[CH2:18][CH2:19][O:20][CH2:21][CH2:22]3)[CH:12]=[C:13]([NH2:14])[C:8]=2[N:7]=[C:6]1[CH3:23] |f:4.5|

Inputs

Step One
Name
4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine
Quantity
210 mg
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3[N+](=O)[O-])N3CCOCC3)C)C=CC=C1Cl
Name
FeSO4
Quantity
152 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
56 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
consumption of all starting material
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue was then purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with MeOH

Outcomes

Product
Name
Type
product
Smiles
N.O
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CN1C(=NC2=C1C=C(C=C2N)N2CCOCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 140.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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